

Solubility of 3-tert-Butyl-4-methoxyphenol in laboratory solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-tert-Butyl-4-methoxyphenol**

Cat. No.: **B1682940**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **3-tert-Butyl-4-methoxyphenol** in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-tert-Butyl-4-methoxyphenol** (BHA) in common laboratory solvents. BHA is a synthetic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.^[1] A thorough understanding of its solubility is crucial for its effective formulation, analysis, and application in various scientific and industrial fields.

Commercial BHA is typically a mixture of two isomers: **3-tert-Butyl-4-methoxyphenol** and 2-tert-Butyl-4-methoxyphenol. This guide focuses on the properties of this mixture.

Quantitative Solubility Data

The solubility of **3-tert-Butyl-4-methoxyphenol** has been determined in a range of common laboratory solvents. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility in Organic Solvents at 20°C

Solvent	Solubility (g/L)
Methanol	13.62
Ethanol	11.79
n-Propanol	10.74
Isopropanol	Not specified
n-Butanol	11.52
Acetone	19.38
Ethyl Acetate	25.02
Dichloromethane	34.94
Acetonitrile	13.92
Chloroform	Freely Soluble
Ether	Freely Soluble
Petroleum Ether	Soluble

Qualitative descriptions are provided where exact quantitative values were not available in the reviewed literature. "Freely soluble" indicates a high degree of solubility, while "soluble" suggests a lower but still significant solubility.

Table 2: Solubility in Ethanol and Propylene Glycol at 25°C

Solvent	Temperature (°C)	Solubility (g/100 mL)
Ethanol	25	25
Propylene Glycol	25	50

Table 3: Solubility in Water

Solvent	Solubility
Water	Insoluble

The data indicates that **3-tert-Butyl-4-methoxyphenol** is readily soluble in various organic solvents, particularly polar protic and aprotic solvents, but is insoluble in water.[\[1\]](#)

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[\[2\]](#)[\[3\]](#) The following protocol is a generalized procedure for determining the solubility of **3-tert-Butyl-4-methoxyphenol**.

Protocol: Determination of Solubility via the Shake-Flask Gravimetric Method

1. Objective: To determine the equilibrium solubility of **3-tert-Butyl-4-methoxyphenol** in a selected laboratory solvent at a specific temperature.

2. Materials:

- **3-tert-Butyl-4-methoxyphenol** (solid)
- Selected organic solvent (e.g., ethanol, acetone)
- Analytical balance
- Vials with screw caps
- Thermostatic shaker bath
- Syringe filters (0.45 µm)
- Pipettes
- Evaporating dish

- Drying oven or vacuum oven

- Desiccator

3. Procedure:

- Preparation of Saturated Solution:

1. Add an excess amount of solid **3-tert-Butyl-4-methoxyphenol** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
2. Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 20°C or 25°C).
3. Agitate the mixture for a sufficient equilibration period (typically 24-48 hours) to ensure the solution reaches saturation.

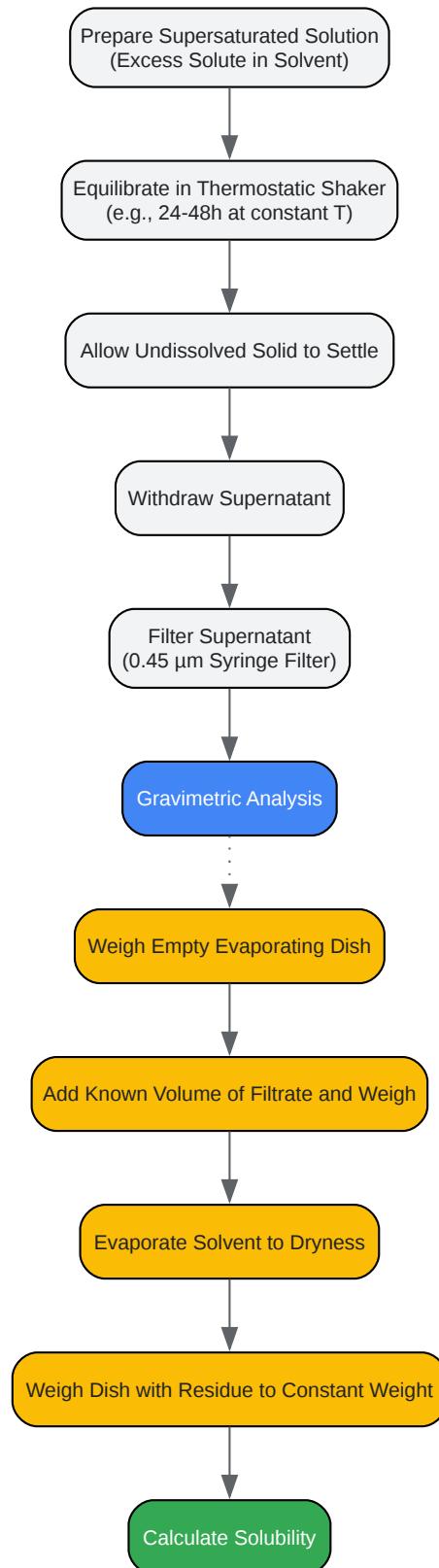
- Sample Withdrawal and Filtration:

1. Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
2. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
3. Filter the withdrawn sample through a 0.45 µm syringe filter to remove any remaining microscopic particles.

- Gravimetric Analysis:

1. Accurately weigh a clean, dry evaporating dish.
2. Transfer a known volume of the filtered saturated solution into the pre-weighed evaporating dish and record the total weight.
3. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the **3-tert-Butyl-4-methoxyphenol**.

4. Periodically remove the dish, allow it to cool to room temperature in a desiccator, and weigh it.
5. Repeat the drying and weighing process until a constant weight is achieved, indicating complete removal of the solvent.

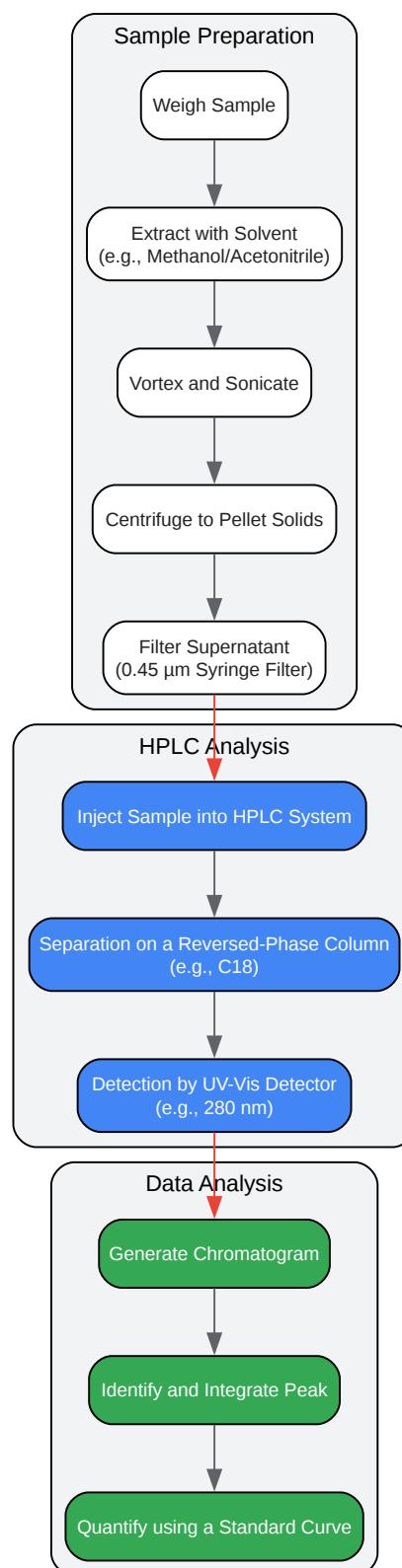

4. Calculation of Solubility:

- Mass of dissolved solute (m_solute): Final constant weight of the evaporating dish with residue - Initial weight of the empty evaporating dish.
- Mass of solvent (m_solvent): (Weight of the evaporating dish with the solution) - (Final constant weight of the evaporating dish with residue).
- Solubility (g/100g of solvent): $(m_{solute} / m_{solvent}) * 100$

Visualizations

Logical Relationship: Solubility Determination Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.



[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination by the Shake-Flask Gravimetric Method.

Experimental Workflow: HPLC Analysis of 3-tert-Butyl-4-methoxyphenol

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of **3-tert-Butyl-4-methoxyphenol** in various matrices. The following diagram outlines a typical experimental workflow for such an analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2(3)-tert-Butyl-4-methoxyphenol, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. bioassaysys.com [bioassaysys.com]
- To cite this document: BenchChem. [Solubility of 3-tert-Butyl-4-methoxyphenol in laboratory solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682940#solubility-of-3-tert-butyl-4-methoxyphenol-in-laboratory-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com